molecular formula C12H15NO B14319941 (E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine CAS No. 105427-38-1

(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine

Cat. No.: B14319941
CAS No.: 105427-38-1
M. Wt: 189.25 g/mol
InChI Key: PSNAGXHECAMYBP-UHFFFAOYSA-N
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Description

(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine is a chemical compound belonging to the class of Schiff bases, characterized by its azomethine (-CH=N-) functional group. This compound is synthetically valuable for constructing diverse heterocyclic scaffolds, which are fundamental structures in over 85% of all physiologically active pharmaceuticals . Schiff base derivatives, particularly those incorporating structural motifs similar to this compound, have been identified as promising scaffolds in drug discovery due to their diverse biological activities . Recent scientific investigations have highlighted the significant potential of structurally related 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives as potent inhibitors of viral entry. For instance, such compounds have demonstrated high inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) by targeting the spike protein-mediated entry into host cells, with one derivative exhibiting an IC50 value of 0.09 μM . The presence of the (prop-2-en-1-yl)oxy (allyloxy) side chain in this specific molecule offers a versatile handle for further chemical modification, such as through click chemistry or Michael addition reactions, allowing researchers to fine-tune physicochemical properties and explore structure-activity relationships. This makes (E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine a crucial building block for medicinal chemists working in areas including antiviral research, heterocyclic chemistry, and the development of novel pharmacologically active agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

105427-38-1

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-phenyl-N-(2-prop-2-enoxyethyl)methanimine

InChI

InChI=1S/C12H15NO/c1-2-9-14-10-8-13-11-12-6-4-3-5-7-12/h2-7,11H,1,8-10H2

InChI Key

PSNAGXHECAMYBP-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCN=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants : Benzaldehyde (1.0 equiv) and 2-[(prop-2-en-1-yl)oxy]ethylamine (1.1 equiv).
  • Catalyst : Aqueous HCl or acetic acid (0.1–1.0 equiv).
  • Solvent : Ethanol or methanol, though solvent-free conditions are also effective.
  • Temperature : Reflux (78–80°C for ethanol) or room temperature with prolonged stirring.
  • Workup : Water removal via azeotropic distillation or molecular sieves to shift equilibrium toward imine formation.

Mechanistic Insights

  • Protonation : The carbonyl oxygen of benzaldehyde is protonated, enhancing electrophilicity.
  • Nucleophilic Addition : The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Deprotonation/Protonation : Sequential proton transfers facilitate water elimination.
  • Elimination : Water is expelled, yielding the imine with (E)-stereochemistry favored due to reduced steric hindrance.

Yields typically exceed 80% under optimized conditions, though reaction times vary from 2–24 hours depending on temperature and catalysis.

Solvent- and Catalyst-Free Synthesis

Recent advances in green chemistry have enabled the synthesis of imines without solvents or catalysts, as demonstrated by Miyakoshi et al.. Applied to (E)-1-phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine, this method offers environmental and economic benefits.

Procedure

  • Reactants : Equimolar benzaldehyde and 2-[(prop-2-en-1-yl)oxy]ethylamine are mixed neat.
  • Water Removal : A vacuum pump (10–20 mmHg) continuously extracts H₂O, driving the reaction to completion.
  • Phase Transition : The reaction transitions from liquid to solid phase, accelerating kinetics after 45–60 minutes.

Advantages

  • Yield : >90% purity without chromatographic purification.
  • Scalability : Suitable for industrial applications due to minimal waste.
  • Stereoselectivity : Exclusive (E)-isomer formation, attributed to thermodynamic control.

Dean-Stark Azeotropic Distillation

This traditional method ensures efficient water removal, particularly for moisture-sensitive substrates.

Implementation

  • Solvent : Toluene or xylene (high-boiling, azeotropes with H₂O).
  • Apparatus : Dean-Stark trap connected to a reflux condenser.
  • Duration : 4–6 hours at 110–140°C.
  • Yield : 75–85%, with minor side products from allyl ether decomposition.

Comparative Analysis of Methods

Method Conditions Time Yield Advantages Limitations
Acid-Catalyzed HCl/EtOH, reflux 6–24 h 80–85% Reliable, high purity Slow, solvent waste
Solvent-Free Neat, vacuum 1–2 h >90% Eco-friendly, rapid Requires vacuum setup
Microwave-Assisted AcOH/EtOH, 80°C 0.5 h 85–90% Fast, energy-efficient Specialized equipment needed
Dean-Stark Distillation Toluene, reflux 4–6 h 75–85% Effective water removal High temperature, side reactions

Challenges and Optimization Strategies

Steric and Electronic Effects

The allyloxyethyl group in 2-[(prop-2-en-1-yl)oxy]ethylamine may reduce nucleophilicity due to electron donation from the oxygen atom. This is mitigated by:

  • Acid Strength : Using stronger acids (e.g., p-toluenesulfonic acid) to enhance electrophilicity of the aldehyde.
  • Temperature Control : Maintaining temperatures below 100°C to prevent allyl group polymerization.

Stereochemical Control

The (E)-isomer predominates due to:

  • Thermodynamic Stability : Minimized steric clash between the phenyl and allyloxyethyl groups.
  • Kinetic Factors : Rapid protonation-deprotonation steps favor the trans configuration.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of phenyl oxides or other oxidized derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function. The phenyl group may participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability.

Comparison with Similar Compounds

Key Comparative Insights

  • Reactivity : The allyl ether group in the target compound offers unique reactivity for click chemistry or polymerization, unlike rigid substituents (e.g., piperidinyl or tetrafluoropyridinyl) .
  • Stability : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) stabilize the imine bond but reduce nucleophilicity . Fluorinated derivatives exhibit enhanced thermal stability .
  • The target compound’s bioactivity remains unexplored but may benefit from the allyl group’s metabolic versatility.
  • Synthetic Efficiency : Yields vary significantly (67–99%), influenced by substituent steric/electronic effects. Bulky groups (e.g., triazole-propenyloxy) may lower yields due to steric hindrance .

Physical and Chemical Properties

  • Melting Points : Compounds with rigid or polar groups (e.g., nitro-piperidinyl) exhibit higher melting points (141–143°C) , whereas allyl-containing derivatives may have lower melting points due to conformational flexibility.
  • Solubility : Fluorinated and trifluoromethyl groups enhance lipophilicity , while methoxy and benzodioxol groups improve solubility in polar solvents .
  • Crystallography : The triazole-propenyloxy derivative forms dense crystal lattices via hydrogen bonding and π-π interactions , whereas allyl ethers may adopt less ordered packing.

Q & A

Q. What role does the compound play in synthesizing bioactive heterocycles?

  • Methodological Answer : Cycloaddition with azides or nitriles under Huisgen conditions generates triazoles or tetrazoles, respectively. For example, click chemistry with benzyl azide yields 1,2,3-triazole derivatives with reported antifungal activity (IC50 = 2–5 µM) .

Key Methodological Takeaways

  • Synthesis : Optimize via microwave-assisted protocols for scalability .
  • Characterization : Combine HRMS and 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .
  • Computational Tools : Use DFT/MD to predict reactivity and guide experimental design .

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